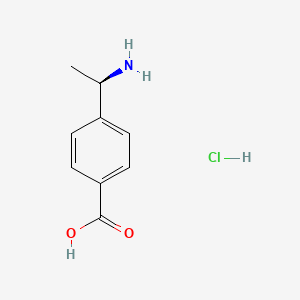![molecular formula C7H3BrF3N3 B592003 3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine CAS No. 1260817-66-0](/img/structure/B592003.png)
3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine (3-Br-TFP) is an organic compound that has been widely studied in recent years due to its potential applications in medicinal chemistry, organic synthesis, and material science. 3-Br-TFP has unique structural features which make it a promising candidate for a variety of synthetic and research applications. In
科学的研究の応用
Antituberculosis Agents
The imidazo[1,2-b]pyridazine derivatives have been identified as potent antituberculosis agents. They exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB). The structure–activity relationship of these compounds has been extensively studied, revealing their potential in combating one of the world’s deadliest infectious diseases .
Kinase Inhibition for Multiple Myeloma
Imidazo[1,2-b]pyridazine-containing compounds have been discovered as TAK1 kinase inhibitors with excellent activities against multiple myeloma (MM). These compounds, with specific substitutions at positions 2, 3, 6, 7, and 8, show nanomolar concentration inhibition of TAK1, a kinase upregulated and overexpressed in MM. This discovery opens up possibilities for targeted therapies in MM treatment .
Antiprotozoal Activity
Compounds with the imidazo[1,2-b]pyridazine scaffold have shown promising in vitro activity against protozoal infections. For instance, they have been evaluated against Leishmania donovani promastigotes and Trypanosoma brucei trypomastigotes, indicating their potential as antiprotozoal agents .
特性
IUPAC Name |
3-bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3N3/c8-6-5(7(9,10)11)13-4-2-1-3-12-14(4)6/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTPSRMZXHASPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2N=C1)Br)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30857625 |
Source


|
| Record name | 3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine | |
CAS RN |
1260817-66-0 |
Source


|
| Record name | 3-Bromo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













